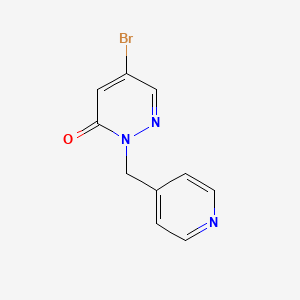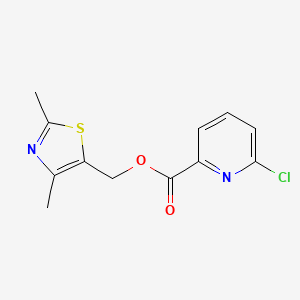
(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both thiazole and pyridine rings, which makes it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
Multitargeted Bioactive Molecule
The compound belongs to the class of 2,4-disubstituted thiazoles, which are known to exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring greatly influence these biological outcomes .
Antibacterial Activity
One of the synthesized derivatives of this compound was found to be particularly active against bacterial strains such as B. cereus, B. subtilis, and E. coli .
Antifungal Activity
The same derivative also showed significant antifungal activity against strains like A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Organic Synthesis Intermediate
The compound can be used as an intermediate in organic synthesis . This makes it valuable in the production of various other compounds.
Cell Viability Assessment
Compounds with a similar structure, such as MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide), are used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .
Drug-Target Protein Interaction
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with various targets to induce their biological effects . The specific mode of action would depend on the compound’s primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(18-8(2)14-7)6-17-12(16)9-4-3-5-11(13)15-9/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOEJDLTMWMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)COC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

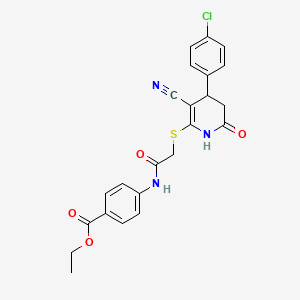
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

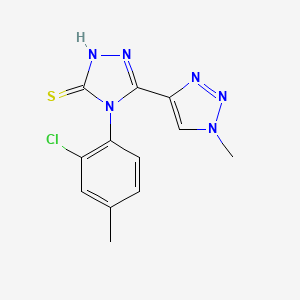
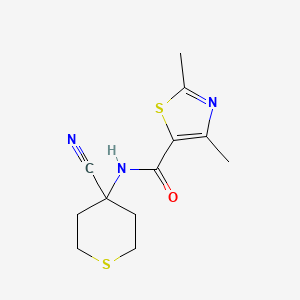
![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)


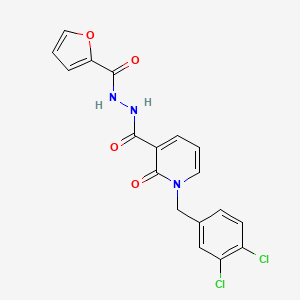
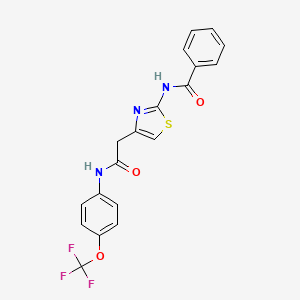
![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)
